1-[(4-chlorophenyl)methyl]-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
This compound is a urea derivative featuring a 4-chlorophenylmethyl group and a 4-methylphenyl-substituted 1,2,3,4-tetrazole moiety linked via methylene bridges. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, which may enhance binding to biological targets.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-12-2-8-15(9-3-12)24-16(21-22-23-24)11-20-17(25)19-10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCFENUJOKHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-chlorophenyl)methyl]-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 367.85 g/mol. The presence of the chlorophenyl and methylphenyl groups contributes to its biological properties.
Research indicates that the compound exhibits various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, which can be crucial in treating diseases such as cancer and infections.
- Interaction with Receptors : Its structure allows for interaction with specific receptors in the body, potentially modulating physiological responses.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Urease Inhibition | 2.14 ± 0.003 | |
| Antibacterial Activity | 0.63 ± 0.001 | |
| Acetylcholinesterase Inhibition | 6.28 ± 0.003 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising anticancer activity in vitro against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through receptor-mediated pathways.
- Antimicrobial Properties : Research has shown that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The IC50 values indicate a strong potential for development as an antibacterial agent.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share urea or tetrazole motifs but differ in substituents, heterocycles, or functional groups, enabling comparative analysis of structure-activity relationships (SAR):
Substituent Variations on the Aromatic Rings
- 1-(3-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (): Differs by a 3-methylphenyl group instead of 4-chlorophenylmethyl.
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea ():
Replaces the tetrazole with a pyrazole ring and introduces fluorine atoms. Fluorine’s electron-withdrawing effect and trifluoromethyl’s lipophilicity could enhance bioavailability or binding affinity to hydrophobic pockets .
Heterocycle Replacements
1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS 478077-55-3, ):
Substitutes tetrazole with a thiadiazole ring containing sulfur. Thiadiazoles are associated with diverse bioactivities (e.g., antimicrobial, antitumor), but sulfur’s larger atomic radius may affect π-π stacking or hydrogen-bonding interactions compared to nitrogen-rich tetrazoles .3-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (CAS 941964-51-8, ):
Retains the tetrazole but introduces 3,4-dimethylphenyl and 3-methoxyphenyl groups. Methoxy groups can improve solubility but may reduce membrane permeability compared to halogenated analogs .
Pharmacophore Hybridization
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (): A highly complex urea-thiazole-piperazine hybrid.
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
